molecular formula C6H10N2O2 B3159876 (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 865138-51-8

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3159876
CAS No.: 865138-51-8
M. Wt: 142.16 g/mol
InChI Key: JRLCAABMCLNQKU-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is characterized by the presence of a pyrazole ring substituted with a methoxy group and a methyl group, along with a methanol moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with methanol under controlled conditions. One common method includes the methylation of 3-hydroxy-1-methyl-1H-pyrazole using methyl iodide in the presence of a base such as potassium carbonate, followed by the reduction of the resulting intermediate with sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methoxy group and a methanol moiety provides opportunities for diverse chemical modifications and functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(5-methoxy-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLCAABMCLNQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (2.03 g, 11.9 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (0.57 g, 12 mmol) at 0° C., and the mixture was stirred at room temperature for 30 min. Ethanol (10 mL) and saturated aqueous ammonium chloride solution (2.0 mL) were added to the reaction mixture, and the precipitated solid was filtered off. The filtrate was concentrated and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (1.67 g, yield 98%) as a colorless oil.
Quantity
2.03 g
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0.57 g
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20 mL
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10 mL
Type
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2 mL
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reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
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(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
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(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

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